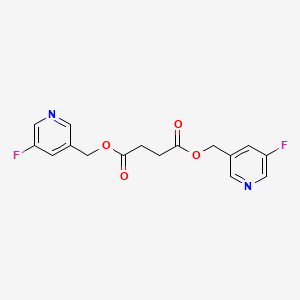
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) is a chemical compound characterized by the presence of two 5-fluoro-3-pyridinyl groups esterified with butanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) typically involves the esterification of butanedioic acid with 5-fluoro-3-pyridinylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the esterification is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.
Substitution: The fluorine atoms on the pyridinyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridinyl rings can enhance the compound’s binding affinity and specificity for these targets. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Butanedioic acid, bis((3-pyridinyl)methyl ester): Lacks the fluorine atoms, which may result in different reactivity and biological activity.
Butanedioic acid, bis((5-chloro-3-pyridinyl)methyl ester): Contains chlorine instead of fluorine, potentially altering its chemical and biological properties.
Butanedioic acid, bis((5-bromo-3-pyridinyl)methyl ester): Bromine substitution can lead to different reactivity patterns compared to fluorine.
Uniqueness: The presence of fluorine atoms in butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its non-fluorinated or differently halogenated analogs.
Propriétés
Numéro CAS |
23649-13-0 |
|---|---|
Formule moléculaire |
C16H14F2N2O4 |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
bis[(5-fluoropyridin-3-yl)methyl] butanedioate |
InChI |
InChI=1S/C16H14F2N2O4/c17-13-3-11(5-19-7-13)9-23-15(21)1-2-16(22)24-10-12-4-14(18)8-20-6-12/h3-8H,1-2,9-10H2 |
Clé InChI |
WCIUERFMSGZIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)COC(=O)CCC(=O)OCC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



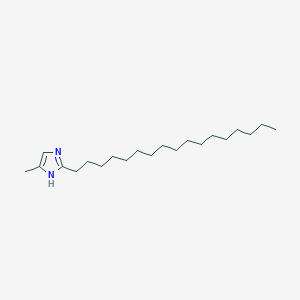
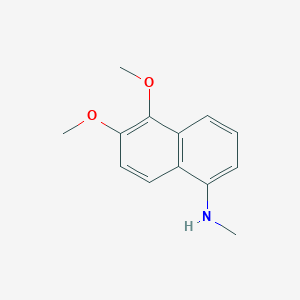
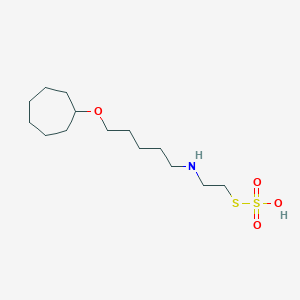
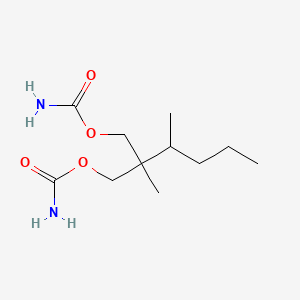

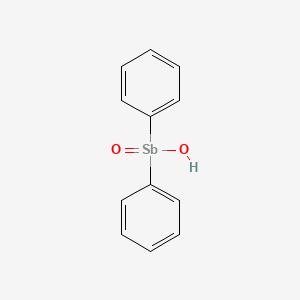
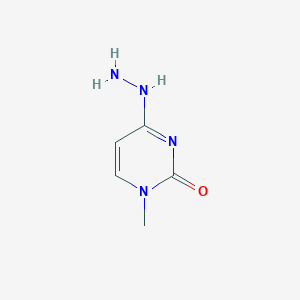
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

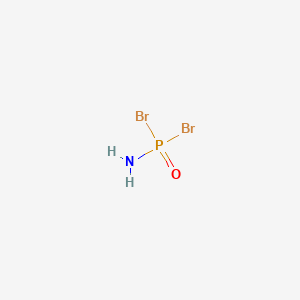
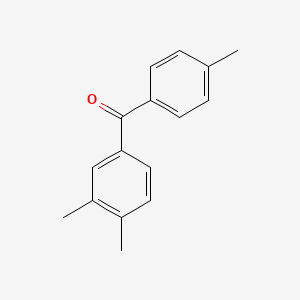
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
